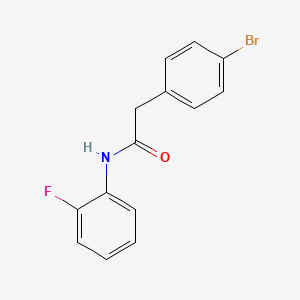![molecular formula C14H19NO3 B5502222 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID](/img/structure/B5502222.png)
4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID is an organic compound with a complex structure. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its specific molecular arrangement, which includes an ethyl and methyl-substituted phenyl group attached to a carbamoyl butanoic acid backbone.
Aplicaciones Científicas De Investigación
4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID typically involves multiple steps, including the formation of the phenylcarbamoyl intermediate and subsequent attachment to the butanoic acid chain. Common reagents used in the synthesis include ethyl and methyl-substituted phenyl isocyanates, which react with butanoic acid derivatives under controlled conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, leading to the formation of corresponding alcohols or amines.
Substitution: This includes nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions: Reagents such as sodium hydroxide, hydrochloric acid, and organic solvents are commonly used in these reactions. Conditions vary depending on the desired reaction, with temperature, pressure, and pH being critical factors.
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, amines, and substituted phenylcarbamoyl butanoic acids .
Mecanismo De Acción
The mechanism of action of 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparación Con Compuestos Similares
- 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]MORPHOLINE
- 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]AMINO-4-OXOBUTANOIC ACID
Comparison: Compared to similar compounds, 4-[(2-ETHYL-6-METHYLPHENYL)CARBAMOYL]BUTANOIC ACID exhibits unique properties due to its specific molecular structure. These properties include its reactivity, stability, and potential biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
5-(2-ethyl-6-methylanilino)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-3-11-7-4-6-10(2)14(11)15-12(16)8-5-9-13(17)18/h4,6-7H,3,5,8-9H2,1-2H3,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQULJSKNKMMDCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CCCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-butyl-1-(4-chlorophenyl)-4-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-piperazinone](/img/structure/B5502161.png)
![N-methyl-N-(2-pyrazinylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502176.png)
![3-(3-methoxyphenyl)-N-methyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5502184.png)

![2-(3-methoxyphenyl)-3-[(4-methyl-1-piperazinyl)methyl]-7-(methylthio)quinoline](/img/structure/B5502200.png)
![N-[(E)-(5-bromo-2-fluorophenyl)methylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5502202.png)
![2-methyl-N-1-oxaspiro[4.4]non-3-ylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5502210.png)
![1-(2-chlorophenyl)-4-[(2S)-2-hydroxy-3-phenylpropanoyl]-2-piperazinone](/img/structure/B5502220.png)

![3-[1-(2-fluorophenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502233.png)

